molecular formula C15H19FN2O2 B5402833 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide

1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide

Cat. No. B5402833
M. Wt: 278.32 g/mol
InChI Key: SVAYEWXMFOKSSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide is a chemical compound that belongs to the class of cyclopropanecarboxamide derivatives. It is a synthetic compound that has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. The compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide exhibits potent anti-inflammatory and analgesic effects in various animal models. The compound has also been found to inhibit the growth of cancer cells in vitro and in vivo. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide in lab experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one limitation is that the compound has not been extensively studied in humans, and its safety and toxicity profile are not well established.

Future Directions

There are several potential future directions for the study of 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide. One direction is to investigate the compound's potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study the compound's potential as an anti-cancer agent, as it has been found to exhibit anti-tumor properties. Additionally, further studies are needed to determine the safety and toxicity profile of the compound, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of 1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide involves the reaction of 2-fluoroaniline with ethyl 2-chloro-2-cyclopropylacetate, followed by the reaction with isopropylamine and subsequent hydrolysis to obtain the final product. The synthesis process has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

1-(2-fluorophenyl)-N-[2-(isopropylamino)-2-oxoethyl]cyclopropanecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[2-oxo-2-(propan-2-ylamino)ethyl]cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-10(2)18-13(19)9-17-14(20)15(7-8-15)11-5-3-4-6-12(11)16/h3-6,10H,7-9H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAYEWXMFOKSSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CNC(=O)C1(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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